Cas no 1805465-24-0 (4-Bromomethyl-5-cyano-2-methylphenylacetic acid)

4-Bromomethyl-5-cyano-2-methylphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromomethyl-5-cyano-2-methylphenylacetic acid
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- インチ: 1S/C11H10BrNO2/c1-7-2-9(5-12)10(6-13)3-8(7)4-11(14)15/h2-3H,4-5H2,1H3,(H,14,15)
- InChIKey: WQQTWACMUKDCIJ-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(CC(=O)O)=C(C)C=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- XLogP3: 2
- トポロジー分子極性表面積: 61.1
4-Bromomethyl-5-cyano-2-methylphenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010014080-250mg |
4-Bromomethyl-5-cyano-2-methylphenylacetic acid |
1805465-24-0 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A010014080-1g |
4-Bromomethyl-5-cyano-2-methylphenylacetic acid |
1805465-24-0 | 97% | 1g |
1,564.50 USD | 2021-07-05 | |
Alichem | A010014080-500mg |
4-Bromomethyl-5-cyano-2-methylphenylacetic acid |
1805465-24-0 | 97% | 500mg |
863.90 USD | 2021-07-05 |
4-Bromomethyl-5-cyano-2-methylphenylacetic acid 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
4-Bromomethyl-5-cyano-2-methylphenylacetic acidに関する追加情報
4-Bromomethyl-5-cyano-2-methylphenylacetic Acid: A Comprehensive Overview
4-Bromomethyl-5-cyano-2-methylphenylacetic acid (CAS No. 1805465-24-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a bromomethyl group, a cyano group, and a methylated phenyl ring. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial contexts.
The molecular formula of 4-Bromomethyl-5-cyano-2-methylphenylacetic acid is C11H10BrNO2, with a molecular weight of approximately 268.10 g/mol. The compound's physical properties include a white to off-white solid form, a melting point of around 135-137°C, and limited solubility in water but good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
In terms of chemical synthesis, 4-Bromomethyl-5-cyano-2-methylphenylacetic acid can be prepared through a multi-step process involving the bromination of a suitable starting material, followed by the introduction of the cyano and carboxylic acid functionalities. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production, making it more accessible for research and development purposes.
The biological activity of 4-Bromomethyl-5-cyano-2-methylphenylacetic acid has been the subject of numerous studies. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents for inflammatory diseases. Additionally, its ability to modulate specific cellular pathways has been explored in the context of cancer research, where it has demonstrated potential as an antiproliferative agent.
In the realm of medicinal chemistry, 4-Bromomethyl-5-cyano-2-methylphenylacetic acid has been investigated for its use in drug discovery and development. Its unique structure allows it to serve as a valuable scaffold for the design of novel compounds with enhanced pharmacological profiles. For instance, recent studies have focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce potential side effects.
The pharmacological applications of 4-Bromomethyl-5-cyano-2-methylphenylacetic acid extend beyond inflammation and cancer. It has also shown promise in the treatment of neurodegenerative disorders due to its ability to protect neurons from oxidative stress and promote neurogenesis. Clinical trials are currently underway to evaluate its efficacy and safety in these conditions.
From an environmental perspective, the production and use of 4-Bromomethyl-5-cyano-2-methylphenylacetic acid must be carefully managed to minimize environmental impact. Green chemistry principles are increasingly being applied to ensure sustainable synthesis methods and responsible disposal practices.
In conclusion, 4-Bromomethyl-5-cyano-2-methylphenylacetic acid (CAS No. 1805465-24-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure, biological activity, and pharmacological properties make it an important focus for ongoing research and development in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences.
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